1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole
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Overview
Description
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole is a compound that features an adamantane moiety attached to a triazole ring substituted with two chlorine atoms. The adamantane structure is known for its rigidity and stability, while the triazole ring is a versatile heterocycle commonly found in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole typically involves the reaction of 1-adamantylamine with 3,5-dichloro-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the triazole ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: The triazole ring can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(1-adamantyl)-3-azido-5-chloro-1H-1,2,4-triazole.
Scientific Research Applications
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins or enzymes. The triazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-adamantyl)-3-chloro-1H-1,2,4-triazole
- 1-(1-adamantyl)-3,5-dibromo-1H-1,2,4-triazole
- 1-(1-adamantyl)-3,5-dimethyl-1H-1,2,4-triazole
Uniqueness
1-(1-adamantyl)-3,5-dichloro-1H-1,2,4-triazole is unique due to the presence of two chlorine atoms on the triazole ring, which can significantly influence its reactivity and biological activity compared to its analogs. The adamantane moiety also imparts rigidity and enhances the compound’s stability, making it a valuable scaffold in drug design and material science.
Properties
IUPAC Name |
1-(1-adamantyl)-3,5-dichloro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3/c13-10-15-11(14)17(16-10)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCFCYUGWQOWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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